1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, which is characterized by its fused benzene and imidazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of antibacterial and anticancer properties.
The compound can be synthesized through various organic reactions, often involving the manipulation of benzimidazole derivatives. Its structure includes a bromophenyl group, a methyl group, and a carboxylic acid functional group, contributing to its reactivity and biological activity.
1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is classified as a heterocyclic aromatic organic compound. It is part of the broader class of benzimidazoles, which are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities.
The synthesis of 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves multiple steps:
The synthetic route can vary but generally includes:
The molecular formula for 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is C15H12BrN2O2. The structure features:
1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts (e.g., acid catalysts for esterification).
The mechanism by which 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid exerts its biological effects often involves:
1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is typically characterized by:
Chemical properties include:
This compound has significant potential in scientific research:
Research continues into optimizing its structure for enhanced potency and reduced toxicity, paving the way for novel therapeutic agents derived from this benzimidazole framework.
The installation of the 4-bromophenyl moiety at the N1-position of the benzimidazole core represents a critical regioselective functionalization step in synthesizing 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid. This substitution must overcome inherent chemoselectivity challenges, as benzimidazoles possess multiple potential nucleophilic sites (N1, N3, and aromatic carbons). The most reliable approach involves N-alkylation/N-arylation protocols using pre-formed benzimidazole intermediates and activated bromoaryl electrophiles.
A highly effective strategy employs copper-catalyzed Ullmann-type coupling between 2-methyl-1H-benzimidazole-5-carboxylic acid derivatives and 1-bromo-4-iodobenzene. This method achieves excellent N1 regioselectivity (>98%) under mild conditions (80–90°C) when using catalytic copper(I) iodide (5–10 mol%) and a diamine ligand such as trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) in the presence of cesium carbonate as base. The reaction proceeds through a Cu(I)/Cu(III) catalytic cycle, where the copper complex coordinates selectively to the more nucleophilic N1 position of the benzimidazole, followed by oxidative addition into the C-I bond of the aryl halide and subsequent reductive elimination to form the N-arylated product [1] [3].
Alternative methodologies leverage palladium-catalyzed Buchwald-Hartwig amination, particularly effective when employing electron-deficient aryl bromides. Optimized conditions utilize tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 3 mol%) with sterically hindered phosphine ligands (e.g., XPhos or DavePhos; 6 mol%) in toluene at 100°C. While this approach offers superior functional group tolerance compared to copper catalysis, it necessitates careful exclusion of moisture and oxygen, increasing operational complexity [6].
Table 1: Comparison of Regioselective N1-Arylation Methods for Benzimidazole Scaffolds
Method | Catalyst System | Conditions | Yield Range | Regioselectivity (N1 vs N3) | Key Advantages |
---|---|---|---|---|---|
Copper-Catalyzed Ullmann | CuI (5-10 mol%)/Diamine ligand (10 mol%) | Cs₂CO₃, DMSO, 80-90°C | 75-92% | >98:2 | Cost-effective, air-stable conditions |
Palladium-Catalyzed Buchwald-Hartwig | Pd₂(dba)₃ (3 mol%)/XPhos (6 mol%) | NaOtert-butoxide, toluene, 100°C | 65-88% | >99:1 | Superior for electron-neutral aryl bromides |
Nucleophilic Aromatic Substitution (SNAr) | No catalyst, DIPEA base | DMF, 120°C, activated aryl fluorides | 40-75% | >95:5 | No metal catalyst required |
For large-scale synthesis, metal-free nucleophilic aromatic substitution (SNAr) provides an attractive alternative, particularly when employing activated aryl halides such as 1-bromo-4-fluoro- or 1-bromo-4-nitro-benzene. The strong electron-withdrawing groups ortho or para to the halogen atom facilitate direct displacement by the benzimidazole anion generated using strong bases (e.g., potassium hydroxide in dimethylformamide at 120°C). Although yields are generally moderate (40–75%), this method eliminates transition metal contamination concerns, which is crucial for pharmaceutical applications [1] [8].
Functionalization at the C5 position of the benzimidazole scaffold to install the carboxylic acid group presents distinct challenges due to the inherent electronic biases of the heterocyclic system. Directed C-H activation strategies offer efficient pathways for regioselective carboxylation, circumventing traditional multistep sequences involving protective group manipulations. Two principal methodologies dominate: transition metal-catalyzed direct carbonylation and directed lithiation followed by carboxylation.
Palladium-catalyzed C-H carbonylation represents the most atom-economical approach. This method employs palladium(II) acetate (5–10 mol%) in conjunction with 1,10-phenanthroline as a ligand and silver carbonate as an oxidant under carbon monoxide atmosphere (1–5 bar) in acetic acid solvent. Critically, the N1-aryl substituent (particularly electron-deficient systems like 4-bromophenyl) and the N-methyl group at N2 act as directing elements, facilitating ortho-metalation at the C5 position. The resulting palladacycle intermediate undergoes migratory insertion of CO, followed by reductive elimination to yield the carboxylic acid directly. This protocol achieves excellent regioselectivity (>20:1 C5 vs C4/C6/C7) and moderate to good yields (50–75%) [1] [7].
An alternative strategy employs directed ortho-lithiation (DoM) chemistry. The strongly coordinating N,N-diisopropylcarboxamide group, installed temporarily at N1, directs ortho-lithiation specifically to the C5 position using lithium diisopropylamide (LDA) or sec-butyllithium in tetrahydrofuran at –78°C. Subsequent quenching with solid carbon dioxide provides the carboxylic acid after acidic workup. This sequence requires careful optimization of lithiation time (typically 15–30 minutes) to minimize competing deprotonation pathways. Yields range from 60–85% with exceptional regiocontrol (>95% C5 selectivity). The temporary directing group is installed and removed under mild conditions, rendering this a versatile approach for late-stage functionalization [1] [4].
Table 2: Directed C-H Functionalization Strategies for C5-Carboxylation
Strategy | Directing Group/System | Reagents & Conditions | Regioselectivity (C5) | Yield Range | Limitations |
---|---|---|---|---|---|
Pd-Catalyzed Carbonylation | Intrinsic N-methyl/N-aryl coordination | Pd(OAc)₂, phenanthroline, Ag₂CO₃, CO (3 bar), AcOH, 100°C | >20:1 | 50-75% | Requires high-pressure equipment |
Directed ortho-Lithiation | N,N-Diisopropylcarboxamide at N1 | 1. sec-BuLi, THF, –78°C; 2. CO₂(s) | >95% | 60-85% | Requires DG installation/removal |
Radical Carboxylation | None (photoredox catalysis) | K₂S₂O₈, HCOOH, Ru(bpy)₃Cl₂, blue LEDs | ~3:1 (C5:C4) | 30-55% | Lower selectivity, moderate yields |
Emerging approaches leverage photoredox-catalyzed C-H carboxylation using formate salts as radical carboxylate sources. While currently exhibiting lower regioselectivity (~3:1 preference for C5 over C4), this method operates under mild conditions (room temperature, visible light irradiation) and avoids precious metal catalysts, making it attractive for further development [7].
Although 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid lacks inherent stereocenters, its utility as a building block for chiral ligands and catalysts necessitates asymmetric synthetic approaches to derivatives containing stereogenic elements. Three primary strategies enable the catalytic asymmetric synthesis of chiral benzimidazole frameworks relevant to this compound class: enantioselective alkylation of benzimidazole precursors, asymmetric hydrogenation, and chiral resolution via diastereomeric salt formation.
Enantioselective N-alkylation of benzimidazole precursors represents the most direct route to chiral derivatives. This approach employs phase-transfer catalysis (PTC) using cinchona alkaloid-derived quaternary ammonium salts (e.g., N-(9-anthracenylmethyl)cinchoninium bromide) for the alkylation of benzimidazolines (dihydrobenzimidazoles) with alkyl halides. The reaction proceeds under solid-liquid conditions with aqueous sodium hydroxide as base and toluene as organic solvent. Enantiomeric excesses typically reach 80–92% for benzylic and allylic halides, providing chiral 2-substituted benzimidazolines that undergo facile oxidation to the corresponding benzimidazoles. This methodology efficiently installs chiral substituents adjacent to the N1 nitrogen [8].
For constructing chiral centers fused to the benzimidazole core, asymmetric hydrogenation of dehydrobenzimidazole precursors stands as the most efficient method. Tetrasubstituted olefins such as 2-alkylidene-1H-benzimidazol-5-carboxylates undergo highly enantioselective reduction using ruthenium-(S)-BINAP complexes (0.5–1 mol%) under 50–100 bar hydrogen pressure in methanol at 50°C. This reaction delivers chiral 1,2-disubstituted benzimidazolines with enantiomeric ratios typically exceeding 95:5. Subsequent dehydrogenation (using manganese dioxide or chloranil) affords the aromatic benzimidazole while preserving stereochemical integrity at the adjacent carbon center. The high functional group tolerance of ruthenium catalysts accommodates carboxylic acids and bromoaryl substituents [8].
Table 3: Catalytic Asymmetric Methods for Chiral Benzimidazole Synthesis
Asymmetric Strategy | Catalyst System | Substrate Class | ee Range | Product Stereochemistry | Key Applications |
---|---|---|---|---|---|
Phase-Transfer Alkylation | Cinchoninium-derived PTC (5 mol%) | Benzimidazolines + alkyl halides | 80-92% | Chiral center at C2 | Synthesis of chiral ligands |
Ru-Catalyzed Hydrogenation | Ru(OCOCF₃)₂[(S)-BINAP] (0.5-1 mol%) | 2-Alkylidene-benzimidazole carboxylates | 90-98% | Chiral center adjacent to C2 | Bioactive molecule synthesis |
Enzymatic Desymmetrization | Lipases (CAL-B, PFL) | Prochiral diesters/diamides | 85-99% | Chiral carboxylic acid derivatives | Late-stage resolution of racemates |
Enzymatic desymmetrization offers a complementary approach, particularly for installing chirality through carboxylic acid derivatives. Lipases such as Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens lipase (PFL) catalyze the enantioselective hydrolysis of prochiral diesters or diamides derived from benzimidazole-5-carboxylic acid scaffolds. This method achieves excellent enantioselectivity (typically >90% ee) under mild aqueous conditions (pH 7–8, 30–37°C), providing single enantiomers of monoacid or monoamide products. The enzymatic approach avoids transition metals and operates at ambient pressure and temperature, making it scalable for pharmaceutical production [7] [8].
Solid-phase synthesis enables efficient parallel synthesis and structural diversification of 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid derivatives for structure-activity relationship (SAR) studies. Two principal strategies dominate: (1) cyclization of resin-bound precursors to form the benzimidazole core, and (2) post-cyclization functionalization of pre-formed benzimidazole scaffolds attached to solid supports.
The cyclative cleavage strategy builds the benzimidazole ring directly on solid support. Wang or 2-chlorotrityl chloride resins are functionalized with 4-bromophenyl isothiocyanate, forming a resin-bound thiourea. Subsequent reaction with 4-amino-3-nitrobenzoic acid followed by triphenylphosphine-mediated reduction of the nitro group generates an ortho-diamine intermediate. Cyclization is induced by acid catalysis (trifluoroacetic acid in dichloromethane or p-toluenesulfonic acid in toluene at 80°C), simultaneously cleaving the product from the resin. This approach delivers diversely substituted benzimidazoles, including the target carboxylic acid derivative, in high purity (>90% by HPLC) after simple filtration and solvent evaporation. Throughput exceeds 50 compounds per week using standard robotic platforms [4] [9].
For late-stage diversification, the carboxylic acid anchoring approach proves highly effective. The pre-synthesized 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is attached to amino-functionalized resins (e.g., Rink amide AM resin or aminomethyl polystyrene) via amide bond formation using coupling agents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide. The resin-bound benzimidazole then undergoes diversification at multiple sites:
Table 4: Solid-Phase Strategies for Benzimidazole Diversification
Solid-Phase Strategy | Resin Type | Key Transformation | Diversification Points | Typical Yield Range |
---|---|---|---|---|
Cyclative Cleavage | Wang resin, 2-Cl-Trt resin | Cyclization/TFA cleavage | C2, N1, C5 substituents | 65-85% per step |
Carboxylic Acid Anchoring | Rink amide AM, Aminomethyl Polystyrene | Amide coupling for attachment | N1-aryl, C2-methyl, C5-acid | 75-95% (attachment) |
Safety-Catch Linker | Sulfonamide Safety-Catch linker | Nucleophile-induced cleavage | Simultaneous derivatization & cleavage | 60-80% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1